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Compound of Interest

Compound Name: 2,5-Dimethoxypyrimidin-4-amine

Cat. No.: B1331116 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethoxypyrimidin-4-
amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2,5-Dimethoxypyrimidin-4-amine, a heterocyclic compound of interest in

pharmaceutical and chemical research. The document is intended for researchers, scientists,

and professionals in drug development, offering a detailed summary of its chemical identity,

physical characteristics, and predicted properties. Key experimental protocols for determining

these properties are outlined, accompanied by workflow visualizations. Furthermore, the

potential biological context and relevant signaling pathways are discussed based on the

activities of structurally similar compounds. All quantitative data is presented in structured

tables for clarity and ease of comparison.

Introduction
2,5-Dimethoxypyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine ring is

a fundamental core in various biologically active molecules, including nucleic acids and

numerous therapeutic agents. The substitutents on the pyrimidine ring, in this case, two

methoxy groups and an amine group, significantly influence the molecule's physicochemical

properties such as solubility, lipophilicity, and acid-base characteristics. These properties are

critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including

its absorption, distribution, metabolism, excretion (ADME), and interaction with biological
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targets. This guide synthesizes available data to serve as a foundational resource for further

research and development involving this compound.

Chemical Identity
A clear identification of a chemical compound is the first step in its scientific evaluation. This

section provides the fundamental identifiers for 2,5-Dimethoxypyrimidin-4-amine.

Identifier Value

Chemical Name 2,5-Dimethoxypyrimidin-4-amine

Synonyms
4-Amino-2,5-dimethoxypyrimidine, 4-

Pyrimidinamine, 2,5-dimethoxy-

CAS Number 6960-17-4[1][2][3]

Molecular Formula C6H9N3O2[1][3]

Molecular Weight 155.15 g/mol [1][2][3]

Canonical SMILES COC1=CN=C(N=C1N)OC

InChI Key XOJPOIGPYBYDJF-UHFFFAOYSA-N[3]

Physicochemical Properties
The physicochemical properties of a compound are essential for predicting its behavior in both

chemical and biological systems. The following table summarizes the known and predicted

properties of 2,5-Dimethoxypyrimidin-4-amine.

Table 1: Summary of Physicochemical Properties
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Property Value Source

Appearance
White to light yellow crystalline

powder[1][3]
Experimental

Melting Point 180-181 °C[1][3] Experimental

Boiling Point 316.2 ± 45.0 °C[3] Predicted

Density
1.229 ± 0.06 g/cm³ (at 20°C)[1]

[3]
Predicted

pKa 5.06 ± 0.10[3] Predicted

LogP (XLogP3) 0.1[1] Computed

Topological Polar Surface Area

(TPSA)
70.3 Å²[1] Computed

Hydrogen Bond Donor Count 1[1][2] Computed

Hydrogen Bond Acceptor

Count
5[1][2] Computed

Rotatable Bond Count 2[1][2] Computed

Experimental Protocols
This section details the methodologies for determining key physicochemical properties. These

are generalized protocols that serve as a starting point for laboratory investigation.

Melting Point Determination (Capillary Method)
The melting point is a fundamental indicator of a substance's purity.

Methodology:

Sample Preparation: A small amount of the dry, crystalline 2,5-Dimethoxypyrimidin-4-
amine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Thomas-

Hoover or digital equivalent).
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Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the

expected melting point (180 °C).

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature range

is recorded from the point at which the first drop of liquid appears to the point at which the

entire sample has melted.

Pack capillary tube with powdered sample

Place in melting point apparatus

Heat rapidly to ~160°C

Reduce heat rate to 1-2°C/min

Observe and record melting range

Click to download full resolution via product page

Melting Point Determination Workflow

Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a critical property for drug delivery and formulation.

Methodology:

Sample Preparation: An excess amount of 2,5-Dimethoxypyrimidin-4-amine is added to a

known volume of distilled water in a sealed flask.
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Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25

°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

Separation: The suspension is allowed to stand, and the undissolved solid is separated from

the saturated solution by centrifugation or filtration.

Quantification: The concentration of the dissolved compound in the clear supernatant or

filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or

High-Performance Liquid Chromatography (HPLC).

Add excess solid to water

Agitate at constant temp for 24h

Separate solid from solution (centrifuge/filter)

Analyze solute concentration in the clear solution

Click to download full resolution via product page

Aqueous Solubility Determination Workflow

pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is crucial for understanding a

compound's ionization state at different pH values.

Methodology:

Solution Preparation: A precise amount of 2,5-Dimethoxypyrimidin-4-amine is dissolved in

a known volume of water (or a co-solvent if solubility is low).
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer.

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise

increments using a burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the

pH at the half-equivalence point.

Dissolve compound in water

Titrate with standardized acid (HCl)

Record pH after each titrant addition

Plot pH vs. Volume of titrant

Determine pKa from half-equivalence point

Click to download full resolution via product page

pKa Determination Workflow

Biological Context and Potential Signaling
Pathways
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While specific biological activity for 2,5-Dimethoxypyrimidin-4-amine is not extensively

documented in the public domain, the aminopyrimidine scaffold is a well-known

pharmacophore. Compounds with similar structures, such as certain diaminopyrimidines and

pyridopyrimidines, are known to act as inhibitors of dihydrofolate reductase (DHFR).[4] DHFR

is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate

to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids.

Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is the basis

for the action of several anticancer and antimicrobial drugs. For example, the lipophilic

diaminopyridopyrimidine BW 301U is a potent inhibitor of DHFR and mammalian cell growth.[4]

Given its structural features, it is plausible that 2,5-Dimethoxypyrimidin-4-amine could be

investigated for similar biological activities.

Dihydrofolate (DHF)

Dihydrofolate
Reductase (DHFR)

Tetrahydrofolate (THF)

dNTP Synthesis

 (Cofactor)

DNA Synthesis &
Repair

2,5-Dimethoxypyrimidin-4-amine
(Hypothetical Inhibitor)

 Inhibition
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Hypothetical Inhibition of Folate Pathway

Conclusion
This guide has consolidated the available physicochemical data for 2,5-Dimethoxypyrimidin-
4-amine, presenting it in a structured and accessible format for scientific professionals. The

provided experimental protocols and workflow diagrams offer a practical basis for the

laboratory characterization of this compound. While its specific biological role is yet to be fully

elucidated, its structural similarity to known enzyme inhibitors, particularly in the folate pathway,

suggests a promising avenue for future pharmacological investigation. The information

compiled herein serves as a valuable technical resource to support and guide such research

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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